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CAS No.: 292605-14-2

Cat. No.: S549042

SB-3CT Pharmacokinetics & BBB Penetrance

The following table summarizes key quantitative data on how SB-3CT and its metabolite cross the blood-

brain barrier, which is crucial for dosing decisions.

Time
. Plasma . above
Dose Brain AUC Brain/Plasma -
Compound . AUC . MMP-9 Key Findings
Route (pmol-min/mg) . AUC Ratio .
(MM-min) Kiin
Brain
SB-3CT [1] 25 122 179 0.68 >60 min Rapid
mg/kg, distribution to
i.p. brain; levels
above Ki (400
nM) for 60 min.
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Compound

Active
Metabolite
(compound
2) after SB-
3CT dose

(1]

Active
Metabolite
(compound
2) alone [1]

Active
Metabolite
(2) from
Prodrug (3)

(2]

Dose
Route

25
mg/kg,
i.p.

25
mg/kg,
i.p.

7.8
mg/kg,
V.
(prodrug)

Brain AUC
(pmol-min/mg)

3.31

82.8

27

Plasma
AUC
(MM-min)

1.65

121

49

Brain/Plasma
AUC Ratio

2.0

0.68

0.53

Detailed Experimental Protocols

Time
above
MMP-9
Kiin
Brain

Not
specified

Not
specified

20 min

Key Findings

Crosses BBB;
brain levels
lower than
parent
compound.

Readily
crosses BBB.

Prodrug
hydrolyzes to
active 2 in
blood; 2
achieves
therapeutic
brain
concentrations.

Here are the methodologies for key experiments involving SB-3CT, which you can adapt for your research.

Protocol 1: Pharmacokinetics and Brain Distribution in Mice

This protocol is based on a study that developed a sensitive method to measure SB-3CT and its metabolites

in plasma and brain [1].

¢ Animal Model: Female mice.
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e Dosing: Single intraperitoneal (i.p.) injection of SB-3CT at 25 mg/kg (a common efficacious dose
from stroke and TBI models) [1] [3].
e Sample Collection:
o Collect plasma and whole brain at multiple time points (e.g., 10, 60, 120, 180 minutes post-
injection).
o For regional distribution, dissect brain areas (brain stem, cerebellum, cortex, hippocampus,
striatum) at 10 minutes post-injection.
¢ Bioanalysis:
o Use a validated Ultraperformance Liquid Chromatography (UPLC) method with multiple-
reaction monitoring (MRM) detection.
o Transitions monitored: 305 - 168 m/z for SB-3CT; 321 —~ 184 m/z for its active metabolite.
o Data Analysis: Calculate standard pharmacokinetic parameters: Area Under the Curve (AUC), half-
life (t1/2), and brain-to-plasma AUC ratio.

Protocol 2: Efficacy Study in a Traumatic Brain Injury (TBI) Model

This protocol demonstrates how to test SB-3CT's therapeutic effect in a neurological disease model [3].

¢ Animal Model: Mice subjected to Controlled Cortical Impact (CCI) as a model of severe TBI.
e Dosing Regimen:
o Initial dose: Administer SB-3CT (25 mg/kg, i.p.) 30 minutes after the CCI injury.
o Maintenance dosing: Continue with once-daily i.p. injections for 7 days, as MMP-9 activity
remains elevated for this period post-TBI.
e Assessment of Efficacy:
o Biochemical: Use gelatin zymography on cortical tissue to confirm the attenuation of MMP-9
activity.
o Histological: Measure brain lesion volumes using stereology analysis on cresyl violet-stained
brain sections.
o Functional: Evaluate long-term neurobehavioral outcomes using tests for sensorimotor
function and spatial learning/memory.

Experimental Workflow for TBI Study

The diagram below outlines the logical sequence and key decision points for a typical efficacy study using

SB-3CT in a Traumatic Brain Injury model.

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s549042?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3474282/
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076904
https://www.smolecule.com/products/s549042?utm_src=pdf-body
https://www.smolecule.com/products/s549042?utm_src=pdf-body
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0076904
https://www.smolecule.com/products/s549042?utm_src=pdf-body
https://www.smolecule.com/products/s549042?utm_src=pdf-body
https://www.smolecule.com/products/s549042?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Root Cause Analysis & Performance Maximization

S m O | e C u | e Specifications & Pricing

Start: Induce TBI Model
(e.g., Controlled Cortical Impact)

Confirm MMP-9 Upregulation
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Frequently Asked Questions & Troubleshooting

¢ Q1: Does SB-3CT effectively cross the blood-brain barrier?

o A: Yes, multiple pharmacokinetic studies confirm that SB-3CT and its active metabolite readily
cross the BBB. After a single 25 mg/kg i.p. dose in mice, the brain-to-plasma AUC ratio for SB-
3CT was 0.68, indicating effective penetration. Brain concentrations remained above the Ki for
MMP-9 (400 nM) for at least 60 minutes [1].

e Q2: What is a typical dosing regimen for SB-3CT in rodent models of neurological disease?

o A: Acommon and effective regimen is 25 mglkg, administered intraperitoneally (i.p.). The
timing and duration depend on the disease model:
= Ischemic Stroke (tMCAO): A single injection after reperfusion [4].
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= Traumatic Brain Injury (TBI): An initial dose 30 minutes post-injury, followed by once-
daily injections for 7 days to cover the period of elevated MMP-9 activity [3].

= Critical Note on Prolonged Inhibition: One study in stroke mice found that prolonged
inhibition (injections on Day 0, 2, and 4) impaired neurological recovery and
angiogenesis. This suggests timing and duration of treatment are critical and should be
optimized for your specific model [4].

¢ Q3: The solubility of SB-3CT is poor. Are there any alternatives?

o A: Yes, a water-soluble O-phosphate prodrug of the active metabolite has been developed.
This prodrug itself is inactive but is rapidly hydrolyzed to the active inhibitor in the blood with a
half-life of about 43 minutes. The prodrug has vastly improved agueous solubility (>2000-fold)
and, after administration, its active metabolite crosses the BBB and shows efficacy in a TBI
model [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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